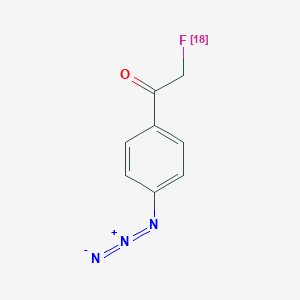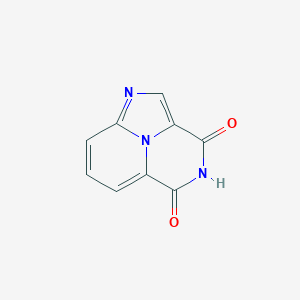
3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione
概述
描述
3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione, also known as TAA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential biomedical applications. TAA is a derivative of acenaphthylene and contains a triazole ring, which makes it a unique and versatile molecule.
作用机制
The mechanism of action of 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione is still not fully understood. However, it has been proposed that 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione acts by binding to DNA and interfering with its replication and transcription. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione also inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and repair. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been shown to induce the formation of reactive oxygen species, which leads to oxidative stress and ultimately cell death. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been reported to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
生化和生理效应
3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been shown to have various biochemical and physiological effects. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been reported to inhibit the activity of several enzymes, such as carbonic anhydrase, cholinesterase, and tyrosinase. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been shown to inhibit the uptake of glucose by cancer cells, which leads to a decrease in their energy supply. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been reported to induce the expression of heat shock proteins, which are involved in cellular stress response. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been shown to modulate the immune system by increasing the production of cytokines and chemokines.
实验室实验的优点和局限性
3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has several advantages for lab experiments. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione is easy to synthesize and purify, which makes it readily available for research purposes. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione is stable under normal laboratory conditions and can be stored for extended periods without significant degradation. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has a high degree of solubility in organic solvents, which makes it suitable for various experimental techniques, such as spectroscopy and chromatography. However, 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has some limitations for lab experiments. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione is relatively toxic and can cause adverse effects on living organisms at high concentrations. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione also has limited water solubility, which makes it challenging to study its biological activity in aqueous environments.
未来方向
3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has several potential future directions for scientific research. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione can be modified to improve its anticancer activity and reduce its toxicity. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione can also be used as a fluorescent probe for the detection of other metal ions, such as zinc(II) and mercury(II). 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione can be utilized as a building block for the synthesis of novel materials with unique optical and electronic properties. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione can also be investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and inflammation.
科学研究应用
3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and materials science. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been reported to exhibit potent anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and prostate cancer. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione acts by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been used as a fluorescent probe for the detection of metal ions, such as copper(II) and iron(III), due to its chelating ability. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been utilized as a building block for the synthesis of novel materials, such as metal-organic frameworks and coordination polymers.
属性
CAS 编号 |
177485-64-2 |
|---|---|
产品名称 |
3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione |
分子式 |
C9H5N3O2 |
分子量 |
187.15 g/mol |
IUPAC 名称 |
2,6,12-triazatricyclo[6.3.1.04,12]dodeca-1,3,8,10-tetraene-5,7-dione |
InChI |
InChI=1S/C9H5N3O2/c13-8-5-2-1-3-7-10-4-6(12(5)7)9(14)11-8/h1-4H,(H,11,13,14) |
InChI 键 |
IBLXHGHUMZWKRK-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C3N2C(=C1)C(=O)NC3=O |
规范 SMILES |
C1=CC2=NC=C3N2C(=C1)C(=O)NC3=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

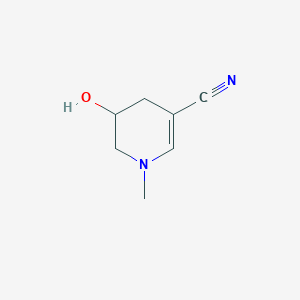
![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)
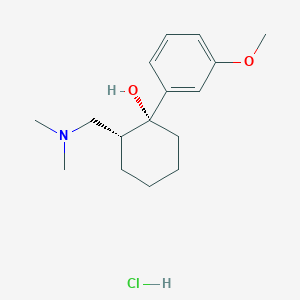
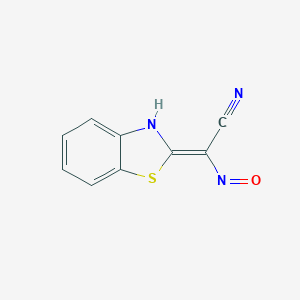
![Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one](/img/structure/B63148.png)
![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)
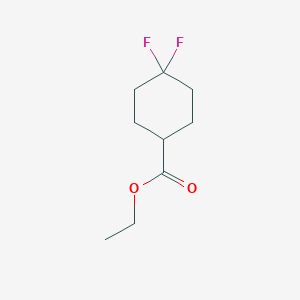
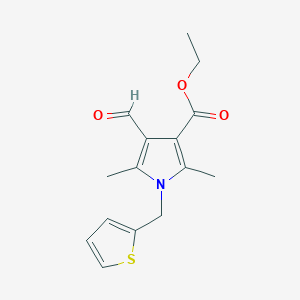
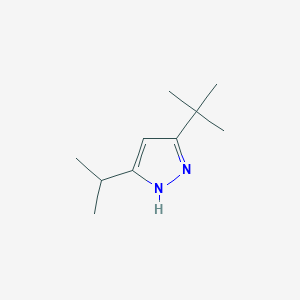
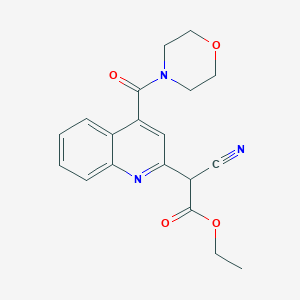
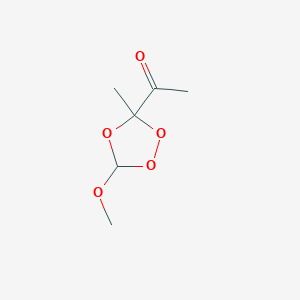
![(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B63163.png)
